2-(Cyclohexylamino)phenol hydrochloride
Overview
Description
2-(Cyclohexylamino)phenol hydrochloride is a versatile chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . This compound is known for its unique properties, making it suitable for various applications in scientific research, including drug synthesis and organic chemistry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)phenol hydrochloride typically involves the nucleophilic aromatic substitution of a halogenated phenol with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Nucleophilic Aromatic Substitution: A halogenated phenol reacts with cyclohexylamine in the presence of a base to form 2-(Cyclohexylamino)phenol.
Hydrochloride Formation: The resulting 2-(Cyclohexylamino)phenol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Modified amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(Cyclohexylamino)phenol hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in biochemical studies to understand enzyme interactions and protein functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)phenol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Shares a similar phenolic structure but lacks the cyclohexylamino group.
Cyclohexylamine: Contains the cyclohexylamino group but lacks the phenolic structure.
Phenol: The simplest form of phenolic compounds without any additional substituents.
Uniqueness
2-(Cyclohexylamino)phenol hydrochloride is unique due to the presence of both the cyclohexylamino group and the phenolic structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(cyclohexylamino)phenol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10;/h4-5,8-10,13-14H,1-3,6-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAKGRZTUXWKCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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